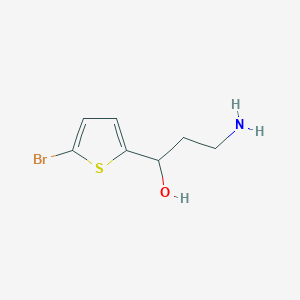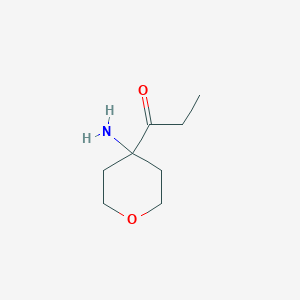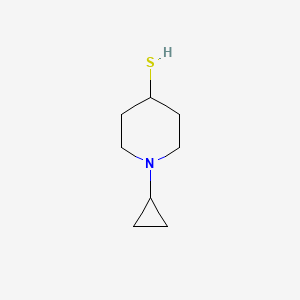![molecular formula C16H17NO2 B13165212 (2E)-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13165212.png)
(2E)-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2,5-Dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . This compound is characterized by a pyrrole ring substituted with dimethyl and methylphenyl groups, and a propenoic acid moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 3-[2,5-Dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid involves several steps. One common method includes the reaction of 2,5-dimethylpyrrole with 3-methylbenzaldehyde under acidic conditions to form the intermediate compound. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
3-[2,5-Dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Scientific Research Applications
3-[2,5-Dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds and materials.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2,5-Dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
3-[2,5-Dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid can be compared with other similar compounds such as:
Indole derivatives: These compounds also contain a heterocyclic ring and exhibit diverse biological activities.
Pyrrole derivatives: Similar to the target compound, these derivatives are used in organic synthesis and have potential therapeutic applications.
Propenoic acid derivatives: These compounds are known for their reactivity and are used in various chemical reactions and industrial applications.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(E)-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C16H17NO2/c1-11-5-4-6-15(9-11)17-12(2)10-14(13(17)3)7-8-16(18)19/h4-10H,1-3H3,(H,18,19)/b8-7+ |
InChI Key |
HHKIUEUIVWSTKP-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)/C=C/C(=O)O)C |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)C=CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[6-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one](/img/structure/B13165159.png)

![6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole](/img/structure/B13165177.png)






![3-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13165226.png)
![4-Methyl-5-[1-(piperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B13165233.png)

